5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone]
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Overview
Description
5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone] is a chemical compound known for its unique structure and properties It is a derivative of cyclohexane with three ketone groups and a hydrazone moiety attached to a hydroxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone] typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-hydroxy-5-methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the ketone groups can yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone] has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone] involves its ability to form stable complexes with metal ions. The hydrazone moiety acts as a bidentate ligand, coordinating with metal centers through nitrogen and oxygen atoms. This coordination can influence the reactivity and stability of the metal complexes, making them useful in various catalytic and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-nitro-2-methylphenyl)hydrazone]
- 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-chlorophenyl)hydrazone]
- 5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-methylphenyl)hydrazone]
Uniqueness
Compared to similar compounds, 5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone] is unique due to the presence of the hydroxy group on the phenyl ring. This functional group enhances its reactivity and allows for additional hydrogen bonding interactions, which can influence its chemical behavior and applications .
Properties
CAS No. |
315672-98-1 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31g/mol |
IUPAC Name |
3-hydroxy-2-[(2-hydroxy-5-methylphenyl)diazenyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18N2O3/c1-9-4-5-11(18)10(6-9)16-17-14-12(19)7-15(2,3)8-13(14)20/h4-6,18-19H,7-8H2,1-3H3 |
InChI Key |
ZIFXJIYSJMBSMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)N=NC2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
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